molecular formula C14H13ClN2O2 B5614864 2-(4-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide

2-(4-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide

Cat. No. B5614864
M. Wt: 276.72 g/mol
InChI Key: OQMBSYJSGFJCPJ-UHFFFAOYSA-N
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Description

"2-(4-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide" is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and properties. The compound is characterized by the presence of a 4-chlorophenoxy group and a 6-methyl-2-pyridinyl group attached to an acetamide moiety.

Synthesis Analysis

The synthesis of "2-(4-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide" and related compounds involves multiple steps, including the reaction of specific precursors under controlled conditions. For example, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, showcasing the intricate process of introducing chlorophenoxy and pyridinyl groups into the acetamide structure (Gao Yonghong, 2009).

Molecular Structure Analysis

The molecular structure of "2-(4-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide" is complex, with intramolecular interactions contributing to its stability and reactivity. Studies have provided insights into the conformation and geometric parameters of similar acetamide structures, highlighting the role of hydrogen bonds and other non-covalent interactions in determining the molecular conformation (B. Gowda, S. Foro, H. Fuess, 2007).

Chemical Reactions and Properties

This compound's chemical reactivity and properties are influenced by its functional groups. For instance, the presence of the chlorophenoxy and pyridinyl groups can affect its behavior in nucleophilic substitution reactions and its interaction with other chemical entities. Research on similar compounds has explored their reactivity channels, such as the chemical oxidation of pyridinyl acetamides, demonstrating the diverse reactivity pathways that such structures can undergo (Sylvie L. Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of "2-(4-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide", such as solubility, melting point, and crystal structure, are critical for its application in various fields. The crystal structure of similar compounds has been studied to understand the arrangement of molecules in the solid state and the interactions that stabilize the crystal lattice. For example, the study of the crystal structures of related C,N-disubstituted acetamides revealed the importance of hydrogen bonding and other intermolecular interactions in determining the crystal packing (B. Narayana et al., 2016).

Chemical Properties Analysis

The chemical properties of "2-(4-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide" are defined by its functional groups and molecular structure. Studies on related compounds have delved into their vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on their molecular properties, offering insights into the electronic structure and chemical behavior of such molecules (S. J. Jenepha Mary et al., 2022).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-10-3-2-4-13(16-10)17-14(18)9-19-12-7-5-11(15)6-8-12/h2-8H,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMBSYJSGFJCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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